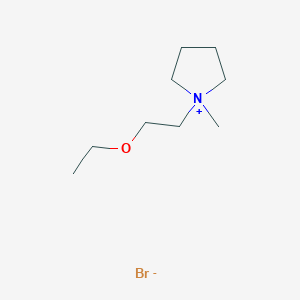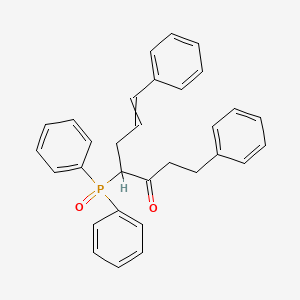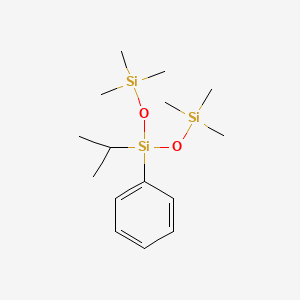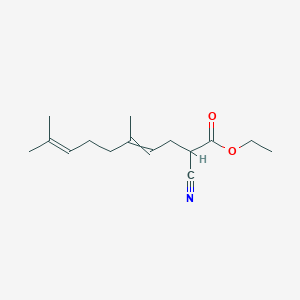
Nonanedioic acid--N-methylmethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanedioic acid–N-methylmethanamine (1/1) can be synthesized through a reaction between nonanedioic acid and N-methylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of nonanedioic acid–N-methylmethanamine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification through distillation or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonanedioic acid–N-methylmethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
Oxidation: Nonanedioic acid and N-methylmethanamine.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nonanedioic acid–N-methylmethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of nonanedioic acid–N-methylmethanamine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Nonanedioic acid–N-methylmethanamine (1/1) can be compared with other similar compounds such as:
Nonanedioic acid–N,N-dimethylmethanamine (1/1): Similar structure but with two methyl groups attached to the imine.
Nonanedioic acid–N-ethylmethanamine (1/1): Similar structure but with an ethyl group attached to the imine.
Nonanedioic acid–N-methylmethanimine: Contains a methyl group attached to an imine, but without the carboxylic acid groups.
The uniqueness of nonanedioic acid–N-methylmethanamine (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
722544-02-7 |
|---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
N-methylmethanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-2/h1-7H2,(H,10,11)(H,12,13);3H,1-2H3 |
InChI Key |
GEZXLKQIVDIXQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)



![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
methanone](/img/structure/B14210364.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)



